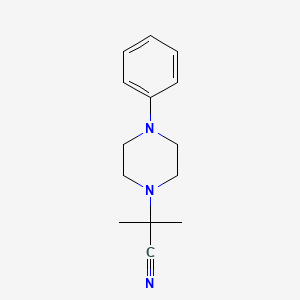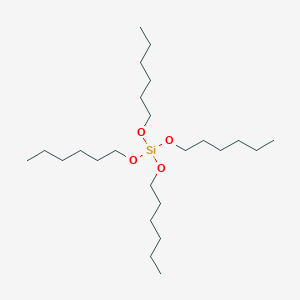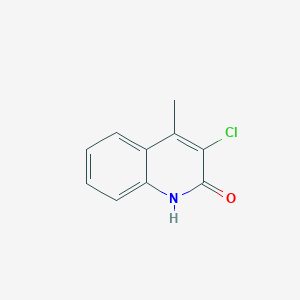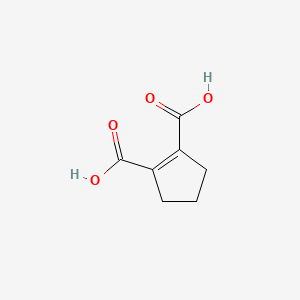
2-Chloroethyl thiocyanate
Vue d'ensemble
Description
2-Chloroethyl thiocyanate is a specialty chemical with the molecular formula C3H4ClNS . It is also known by other names such as EINECS 213-177-6, 4-03-00-00328 (Beilstein Handbook Reference), BRN 1741709, TL 335, NSC 196140, and Thiocyanic acid, 2-chloroethyl ester .
Molecular Structure Analysis
The molecular structure of 2-Chloroethyl thiocyanate consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The molecular weight of this compound is approximately 121.589 Da .
Applications De Recherche Scientifique
Metabolic Decomposition in Gastric Juice
Research by Hovinen et al. (1998) found that 2-chloroethyl thiocyanate reacts with saliva-derived thiocyanate ion in human gastric juice. This reaction leads to the formation of metabolites different from those in chlorambucil hydrolysis, suggesting a unique metabolic pathway influenced by thiocyanate ion in the gastric environment (Hovinen et al., 1998).
Mutagenicity and Toxicity Modulation
Stahl et al. (1988) explored how glutathione affects the mutagenicity of 2-chloroethylnitrosoureas, potent mutagens and antineoplastic agents. They discovered that glutathione significantly decreases the cytotoxic effects of these compounds, indicating a role of 2-chloroethyl thiocyanate in modulating mutagenic potential (Stahl, Denkel, & Eisenbrand, 1988).
Therapeutic Potential in Disease Modulation
Gabriel et al. (2020) discussed the role of thiocyanate, including 2-chloroethyl thiocyanate, in modulating myeloperoxidase activity during disease. They highlighted its pharmacological potential in respiratory and cardiovascular diseases and its impact on the redox processes in the body (Gabriel et al., 2020).
Impact on Nucleic Acid Metabolism
Research on 1,3-bis(2-chloroethyl)-1-nitrosourea, related to 2-chloroethyl thiocyanate, showed that it affects nucleolar and nucleoplasmic RNA synthesis and processing in cultured cells. This provides insight into its role in influencing nucleic acid metabolism, which can be extrapolated to similar compounds like 2-chloroethyl thiocyanate (Kann, Kohn, Widerlite, & Gullion, 1974).
Modulation of DNA Repair Mechanisms
Fornace et al. (1978) demonstrated that 2-chloroethyl isocyanate, a product of 1,3-bis(2-chloroethyl)-1-nitrosourea decomposition, inhibits the ligase step of DNA excision repair in human fibroblasts. This finding suggests that compounds like 2-chloroethyl thiocyanate may play a role in DNA repair mechanisms (Fornace, Kohn, & Kann, 1978).
Synthesis and Anti-HIV/Antitumor Activity
Gallant et al. (1995) synthesized a series of 2-chloroethyl thiocarbamates and tested their in vitro anti-HIV and antitumor activity. They identified a compound with significant cytotoxicity in leukemia cell lines, highlighting the potential of 2-chloroethyl thiocyanate derivatives in cancer and HIV research (Gallant, Salvador, & Dulude, 1995).
Safety and Hazards
2-Chloroethyl thiocyanate is flammable . It may cause severe skin burns and eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is toxic if swallowed, in contact with skin, or if inhaled . Contact with acids liberates very toxic gas .
Orientations Futures
Thiocyanates, including 2-Chloroethyl thiocyanate, have broad application prospects. They are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .
Propriétés
IUPAC Name |
2-chloroethyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNS/c4-1-2-6-3-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLSBDPBASJBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239145 | |
| Record name | Thiocyanic acid, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928-57-4 | |
| Record name | Thiocyanic acid, 2-chloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, 2-chloroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroethyl thiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiocyanic acid, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloroethyl thiocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2X64P2YJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)






